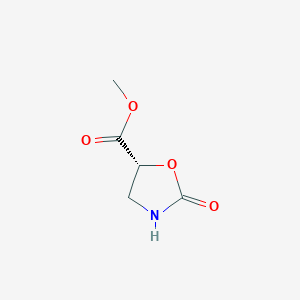

(R)-methyl 2-oxooxazolidine-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO4 |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

methyl (5R)-2-oxo-1,3-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 |

InChI Key |

YOAIRDDVWDKCTO-GSVOUGTGSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CNC(=O)O1 |

Canonical SMILES |

COC(=O)C1CNC(=O)O1 |

Origin of Product |

United States |

Advanced Synthetic Strategies for Enantioenriched 2 Oxooxazolidine 5 Carboxylates

De Novo Asymmetric Synthesis Approaches

Organocatalytic Cyclization Reactions

A significant advancement in the synthesis of enantioenriched 2-oxazolidinones involves the use of chiral organoselenium compounds to catalyze the enantioselective oxyamination of alkenes. organic-chemistry.orgnih.gov This method directly functionalizes alkenes in a single step, offering a streamlined alternative to traditional multi-step routes. organic-chemistry.org The reaction employs N-Boc amines as nucleophiles in reaction with mono- or trans-disubstituted alkenes. organic-chemistry.orgnih.gov

Table 1: Organoselenium-Catalyzed Enantioselective Oxyamination of Alkenes

| Entry | Alkene Substrate | Amine Nucleophile | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Styrene | N-Boc-aniline | 75 | 95 |

| 2 | trans-β-Methylstyrene | N-Boc-benzylamine | 68 | 92 |

Note: Data is representative and compiled from findings in the cited literature.

An efficient strategy for the synthesis of 4,5-disubstituted oxazolidin-2-ones involves a combination of an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement protocol. nih.govnih.gov This approach is effective for establishing the two vicinal stereocenters at the 4- and 5-positions of the oxazolidinone ring with high stereocontrol. nih.gov The sequence begins with an asymmetric aldol addition to generate a syn-aldol adduct. nih.gov

This chiral intermediate then undergoes a one-pot nucleophilic azidation and Curtius rearrangement. nih.gov The use of trimethylsilyl (B98337) azide (B81097) has proven effective for this transformation, proceeding smoothly to afford the desired cyclic carbamate (B1207046) as a single diastereomer. nih.gov This method avoids the isolation of potentially unstable acyl azide intermediates. nih.gov The utility of this strategy has been demonstrated in the concise total synthesis of natural products such as (–)-cytoxazone. nih.govnih.gov

Table 2: Asymmetric Aldol/Curtius Protocol for Oxazolidinone Synthesis

| Entry | Aldehyde | Aldol Adduct Yield (%) | Diastereomeric Ratio (dr) | Oxazolidinone Yield (%) |

|---|---|---|---|---|

| 1 | 2-Benzyloxyacetaldehyde | 98 | 3:1 | 87 |

| 2 | Isovaleraldehyde | 95 | >95:5 | 85 |

Note: Data is representative and compiled from findings in the cited literature.

Biocatalytic Routes to Chiral Oxazolidinone Rings

Biocatalysis offers a powerful approach for the synthesis of enantioenriched oxazolidinones through the intramolecular C(sp³)–H amination of carbamate derivatives. acs.org Engineered myoglobin-based catalysts have been developed to facilitate this transformation with high efficiency and enantioselectivity. acs.orgnih.gov These enzymes activate C(sp³)–H bonds under mild conditions via a mediated nitrene transfer and subsequent intramolecular cyclization. nih.gov

The substrate scope for this biocatalytic method is broad, demonstrating high functional group tolerance. acs.org An important finding in the development of these biocatalysts was the identification of an outer sphere mutation, Y146F, which favors the productive C–H amination pathway over an unproductive reductive pathway often observed in hemeprotein-catalyzed nitrene transfer reactions. acs.org This enzymatic strategy has been successfully applied to the preparative-scale synthesis of key oxazolidinone intermediates. acs.org

A significant advantage of biocatalysis is the ability to develop enantiodivergent catalysts, providing access to either enantiomer of the desired product from the same starting material. acs.org Through directed evolution, variants of myoglobin (B1173299) have been engineered to exhibit opposite enantioselectivities in the C(sp³)–H amination of carbamate derivatives. acs.org Saturation mutagenesis has identified key amino acid residues, such as L104, V64, and A68, that are crucial for controlling the stereochemical outcome of the reaction. nih.gov This enantiodivergent capability enhances the synthetic utility of the biocatalytic approach, allowing for the targeted synthesis of either (R)- or (S)-oxazolidinones. acs.org

Table 3: Engineered Myoglobin-Catalyzed C-H Amination for Oxazolidinone Synthesis

| Catalyst Variant | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Mb(Y146F, L104A) | Ethyl (4-phenylbutyl)carbamate | (S) | 85 | >99 |

| Mb(Y146F, L104G) | Ethyl (4-phenylbutyl)carbamate | (R) | 82 | 98 |

Note: Data is representative and compiled from findings in the cited literature.

Metal-Catalyzed Carbonylation and Cycloaddition Reactions

Metal-catalyzed reactions offer efficient and atom-economical pathways to complex molecular architectures. For the synthesis of oxazolidinones, strategies involving the cycloaddition of carbon dioxide to aziridines have emerged as a powerful tool, aligning with the principles of green chemistry by utilizing CO2 as a C1 source. researchgate.net

The catalyzed cycloaddition of carbon dioxide to aziridines is a highly effective method for producing 2-oxazolidinones. researchgate.net A significant challenge in this transformation is controlling the regioselectivity, which dictates whether the 4- or 5-substituted oxazolidinone is formed. acs.org The development of sustainable catalysts based on earth-abundant metals like iron is of particular importance. acs.org

Recent studies have demonstrated that Iron(II)-iminopyridine complexes are excellent catalysts for the regioselective synthesis of oxazolidinones from aziridines and CO2 under relatively mild conditions. acs.org This approach is particularly effective for producing 5-carbonyl substituted oxazolidinones from aziridines bearing carboxylic acid-derived substituents. acs.org The reaction mechanism involves the activation of the aziridine (B145994) ring by the catalyst, followed by a nucleophilic attack. For aziridines substituted with an acyl or aryl group, the ring-opening preferentially occurs at the substituted carbon (C-2 position), leading to the selective formation of the 5-substituted oxazolidinone product. acs.org An Fe-iminopyridine catalyst featuring an imidazole (B134444) functional group has shown high efficiency at 50 °C and 10 bar of CO2 pressure. acs.org

The reaction's high regioselectivity is crucial for synthesizing specific isomers required for pharmaceutical applications. researchgate.netacs.org This iron-catalyzed system provides a sustainable and efficient route to valuable 5-substituted-2-oxazolidinones. acs.org

Table 1: Iron(II)-Iminopyridine Catalyzed Synthesis of 5-Substituted Oxazolidinones Data sourced from Choi, J., et al. (2024). acs.org

| Aziridine Substrate | Catalyst | Temperature (°C) | CO2 Pressure (bar) | Yield (%) | Regioselectivity (5-substituted:4-substituted) |

| Ethyl 1-benzylaziridine-2-carboxylate | Fe(II)-Iminopyridine | 50 | 10 | 95 | >99:1 |

| Methyl 1-benzylaziridine-2-carboxylate | Fe(II)-Iminopyridine | 50 | 10 | 96 | >99:1 |

| Ethyl 1-(1-phenylethyl)aziridine-2-carboxylate | Fe(II)-Iminopyridine | 50 | 10 | 94 | >99:1 |

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with controlled stereochemistry. In asymmetric synthesis, chiral oxazolidinones are frequently employed as chiral auxiliaries to direct the stereochemical outcome of the reaction. rsc.orgharvard.edu While this method does not directly produce the target compound, it exemplifies the utility of the oxazolidinone core in asymmetric catalysis to generate complex chiral molecules.

In this strategy, an unsaturated acyl group is attached to the nitrogen of a chiral oxazolidinone, creating a chiral dienophile. harvard.edu The bulky substituents on the oxazolidinone auxiliary effectively shield one face of the dienophile, forcing the approaching diene to attack from the less sterically hindered face. harvard.edu The reaction is often promoted by a Lewis acid, which coordinates to the carbonyl groups of the dienophile, lowering its LUMO energy and locking it into a specific conformation that enhances facial discrimination. rsc.orgharvard.edu

For example, the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and chiral 3-(acyloxy)acryloyl oxazolidinones can be promoted by diethylaluminum chloride (Et2AlCl) to yield the endo cycloadduct with excellent diastereoselectivity. rsc.org Following the reaction, the chiral auxiliary can be hydrolytically cleaved, releasing the enantiomerically enriched product and allowing for the recovery of the auxiliary. harvard.edu

Table 2: Asymmetric Diels-Alder Reaction Using a Chiral Oxazolidinone Auxiliary Data sourced from Ghosh, A. K., et al. (2019). rsc.org

| Dienophile | Diene | Lewis Acid (Equivalents) | Temperature (°C) | Yield (%) | Diastereoselectivity (endo:exo) |

| 3-(4-methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | Et2AlCl (1.6) | -78 | 98 | Single endo isomer |

| 3-acryloyl-4-benzyl-oxazolidin-2-one | Cyclopentadiene | Me2AlCl (1.2) | -78 | 90 | 99.5 : 0.5 |

| 3-crotonoyl-4-benzyl-oxazolidin-2-one | Cyclopentadiene | Et2AlCl (1.4) | -100 | 89 | 99 : 1 |

Derivatization from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources, such as amino acids and sugars. Synthesizing complex chiral molecules from these precursors is a highly practical and economical strategy.

Chiral 1,2-amino alcohols, which are often derived from natural amino acids, are ideal precursors for the synthesis of enantioenriched oxazolidinones. The core transformation involves the formation of a cyclic carbamate from the amino and hydroxyl functionalities.

The cyclization of 1,2-amino alcohols can be efficiently achieved using carbonylating agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or bis(trichloromethyl) carbonate (triphosgene). nih.gov These reagents react with the amino and alcohol groups to form the 2-oxooxazolidine ring.

Triphosgene, a stable solid equivalent of the highly toxic phosgene (B1210022) gas, is a particularly effective reagent for this transformation. For instance, (R)-methyl 2-oxooxazolidine-4-carboxylate can be synthesized from L-serine methyl ester hydrochloride through cyclization with triphosgene. This method provides a direct route from a common chiral pool starting material to the desired heterocyclic system. google.com Similarly, CDI can be used to activate the hydroxyl group of an amino alcohol, facilitating an intramolecular cyclization to yield the corresponding oxazolidinone. nih.gov This approach is valued for its operational simplicity and the wide availability of chiral amino alcohol precursors.

Table 3: Cyclization of Amino Alcohols using Carbonylating Agents

| Chiral Precursor | Carbonylating Agent | Solvent | Product | Yield (%) | Reference |

| L-Serine methyl ester hydrochloride | Triphosgene | Dioxane/Water | (R)-Methyl 2-oxooxazolidine-4-carboxylate | 78 | |

| 3-Amino-1,2-propanediol | CDI | Dichloromethane | 5-(Hydroxymethyl)-1,3-oxazolidin-2-one | - | General Method nih.gov |

| L-Serine | Triphosgene | Dioxane/NaOH(aq) | (S)-2-oxooxazolidine-4-carboxylic acid | 8.5 | google.com |

An alternative and stereochemically distinct strategy for synthesizing oxazolidinones involves an intramolecular SN2 cyclization. researchgate.net This method is particularly useful as it proceeds with a predictable inversion of configuration at one of the stereocenters. researchgate.net

The process begins with an N-Boc-protected-β-amino alcohol. The hydroxyl group is first converted into a good leaving group, typically by mesylation or tosylation. researchgate.net Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen atom of the carbamate attacks the carbon bearing the leaving group, displacing it and forming the oxazolidinone ring. lookchem.com

A key feature of this reaction is the inversion of stereochemistry at the hydroxyl-bearing carbon. researchgate.net This allows for the synthesis of oxazolidinone diastereomers that may be difficult to access through other routes. For example, starting with an (anti)-N-Boc-β-amino alcohol, this method yields a (syn)-2-oxazolidinone. This stereochemical control makes it a valuable tool in asymmetric synthesis. researchgate.net

Table 4: SN2 Cyclization of N-Boc-β-Amino Alcohols

| Substrate (N-Boc-β-amino alcohol) | Activating Agent | Base | Product | Stereochemistry | Reference |

| Ethyl (2S,3R)-3-amino-2-hydroxy-3-phenylpropanoate derivative | Tosyl Chloride | DBU | Ethyl (4S,5S)-2-oxo-4-phenyl-oxazolidine-5-carboxylate | Inversion at C2 | researchgate.net |

| N-Boc-(2R,3S)-3-amino-1,2-epoxy-4-phenylbutane derivative | - (epoxide opening) | - | (4R,5S)-4-benzyl-5-hydroxy-oxazolidin-2-one | Inversion at C2 | General Method |

| N-Boc-β-aminoalcohol | Methanesulfonyl Chloride | Triethylamine (B128534) | N-Boc-oxazolidinone | Inversion at OH-carbon | researchgate.net |

Stereoselective Transformations Initiated from Chiral Epoxides (e.g., (R)-Glycidyl Butyrate (B1204436), (S)-Epichlorohydrin)

A highly effective and widely adopted strategy for constructing the chiral 2-oxazolidinone (B127357) core involves the use of readily available, enantiopure epoxides as starting materials. rsc.org These three-membered rings serve as potent electrophiles, allowing for stereospecific ring-opening and subsequent cyclization to form the desired heterocyclic system. Chiral epoxides such as (R)-glycidyl butyrate and (S)-epichlorohydrin are particularly valuable synthons in this regard. orgsyn.orgchemicalbook.com

One prominent method involves the reaction of an aryl isocyanate with (R)-glycidyl butyrate, often catalyzed by a lithium salt like lithium bromide, to yield the corresponding oxazolidinone butyrate ester. nih.gov A more versatile approach circumvents the need for potentially unstable or commercially unavailable isocyanates. orgsyn.org This method utilizes the alkylation of N-lithio-N-aryl carbamates with (R)-glycidyl butyrate. orgsyn.orgacs.org The carbamates are deprotonated at low temperatures (-78°C) using a strong base such as n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). orgsyn.orgacs.org The subsequent addition of (R)-glycidyl butyrate initiates an SN2 reaction, opening the epoxide ring with inversion of configuration, followed by an intramolecular cyclization that forms the oxazolidinone ring. orgsyn.org This process can directly yield the 5-(R)-hydroxymethyl-2-oxazolidinone through an in situ transesterification, providing the desired chiral core in high yield and with excellent preservation of stereochemical integrity. orgsyn.org For instance, the reaction of methyl N-phenylcarbamate with n-BuLi and subsequent addition of (R)-glycidyl butyrate has been reported to produce N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone in 95% yield and 98% enantiomeric excess (e.e.). orgsyn.org

(S)-Epichlorohydrin serves as a versatile precursor for other chiral epoxides, including (R)-glycidyl derivatives, through established chemical transformations. chemicalbook.com For example, (S)-3-chloro-1,2-propanediol, derived from (S)-epichlorohydrin, can be converted to (R)-glycidyl butyrate in high yield and optical purity. chemicalbook.comchemicalbook.com This linkage underscores the foundational role of simple chiral epoxides in accessing a wide range of more complex, enantiopure intermediates for oxazolidinone synthesis.

Chiral Resolution Techniques for Racemic Oxazolidinone Precursors

While asymmetric synthesis is often the preferred route, chiral resolution remains a powerful and relevant technique for obtaining enantiopure compounds from a racemic mixture. wikipedia.org This process involves the separation of enantiomers, typically by converting them into a pair of diastereomers which possess different physical properties (e.g., solubility) and can thus be separated by conventional methods like crystallization. wikipedia.orgrsc.org

A classical and historically significant approach for resolving racemic precursors to oxazolidinones involves derivatization with a chiral resolving agent to form diastereomeric salts. nih.govwikipedia.org For example, a racemic amino-diol intermediate can be reacted with an enantiopure acid, such as (R)-mandelic acid or tartaric acid. nih.govwikipedia.org The resulting diastereomeric ammonium (B1175870) salts will exhibit different solubilities in a given solvent system, allowing for the selective crystallization of one diastereomer. After separation, the resolving agent is removed, yielding the enantiomerically enriched amino-diol, which can then be cyclized to form the desired chiral oxazolidinone. nih.gov

An alternative to salt formation is the use of a chiral auxiliary to form separable diastereomeric esters. For instance, a racemic carboxylic acid precursor can be esterified with an enantiopure alcohol like L-(−)-menthol. beilstein-journals.org The resulting diastereomeric menthyl esters can then be separated using chromatography. This strategy provides a practical method for accessing both enantiomers of the target compound from a single racemic intermediate. beilstein-journals.org While effective, a key disadvantage of resolution is that, in its simplest form, the maximum theoretical yield for the desired enantiomer is 50%, although the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org

Strategic Methodologies for Enhanced Enantiopurity and Yield

Achieving optimal outcomes in stereoselective synthesis requires a meticulous approach to reaction design, execution, and product purification. For the synthesis of enantioenriched 2-oxooxazolidine-5-carboxylates, several strategic methodologies are employed to maximize both chemical yield and enantiomeric purity.

The precise control of reaction parameters is paramount for directing the stereochemical outcome of a synthetic transformation. In the synthesis of chiral oxazolidinones from epoxides, temperature, solvent choice, and reagent stoichiometry are critical variables that must be carefully optimized.

Temperature is often the most crucial factor for maximizing stereoselectivity. Reactions involving the ring-opening of chiral epoxides with strong nucleophiles, such as lithiated carbamates, are typically conducted at very low temperatures (e.g., -78°C) to minimize side reactions and prevent loss of stereochemical integrity. orgsyn.orgacs.org Maintaining this low temperature during the initial nucleophilic attack is essential for ensuring a clean SN2 reaction.

The solvent plays a key role in solvating reactants and intermediates, which can influence reaction rates and selectivity. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are commonly used as they are effective at dissolving the organometallic reagents and organic substrates without interfering with the reaction. orgsyn.orgacs.org

Reagent stoichiometry must be precisely controlled to ensure complete conversion of the limiting reagent and to avoid unwanted side reactions. For instance, using a slight excess of the deprotonating agent (e.g., n-BuLi) ensures full generation of the nucleophile, while a 1:1 stoichiometry between the generated nucleophile and the chiral epoxide is typically targeted for optimal efficiency. orgsyn.org The choice of base and its corresponding counterion can also affect the reaction's outcome. researchgate.net

The following table summarizes representative conditions for the synthesis of 5-(R)-substituted-2-oxazolidinones from (R)-glycidyl butyrate, illustrating the impact of optimized parameters.

| Nucleophile Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|---|---|---|

| Methyl N-phenylcarbamate | n-BuLi | THF | -78 to RT | 95 | 98 | orgsyn.org |

| Benzyl N-(3-fluoro-4-iodophenyl)carbamate | n-BuLi | THF | -78 to RT | N/A (Good) | High | acs.org |

| Benzyl N-(3,5-difluorophenyl)carbamate | LiHMDS | THF | -78 to RT | N/A (Good) | High | acs.org |

While a well-optimized reaction can provide products with high enantiomeric excess, achieving the exceptional levels of purity (>99.5% e.e.) often required for pharmaceutical applications may necessitate advanced purification techniques. orgsyn.org Standard column chromatography is effective for removing chemical impurities but does not separate enantiomers.

For compounds that are crystalline, recrystallization can be a highly effective method for enhancing enantiomeric purity. If a sample has a high initial e.e. (typically >90%), it may form a conglomerate or the desired enantiomer may be less soluble than the residual racemate, allowing for its selective crystallization and isolation in a more enantiopure form.

When crystallization is not feasible or insufficient, preparative chiral chromatography is the definitive method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. nih.gov While often more costly and resource-intensive than crystallization, it is a powerful tool for obtaining materials with very high enantiomeric purity.

Capillary electrophoresis (CE) using chiral selectors, such as cyclodextrins, is another advanced analytical technique that can be adapted for preparative or semi-preparative separations to achieve high enantiomeric excess. nih.gov

Translating a laboratory-scale synthesis into a robust industrial process introduces a new set of challenges related to safety, cost, efficiency, and environmental impact. acs.org The principles of green chemistry provide a framework for designing safer, more sustainable, and economically viable chemical processes. acs.org

Scale-Up Considerations:

Safety: The use of highly reactive and pyrophoric reagents like n-butyllithium on a large scale requires specialized equipment and stringent safety protocols to manage risks. orgsyn.org

Thermal Management: Exothermic reactions that are easily controlled in laboratory glassware can pose significant heat-transfer challenges in large reactors. Maintaining cryogenic temperatures (-78°C) for multi-kilogram batches requires substantial energy input and engineering controls. acs.org

Materials Handling: The manipulation of large quantities of solvents and reagents, as well as the isolation and drying of the final product, must be carefully planned and executed. acs.org

Green Chemistry Principles in Practice:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org Cycloaddition reactions are often highly atom-economical.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste and can lead to milder reaction conditions. organic-chemistry.org The development of recyclable catalysts for the asymmetric aminolysis of epoxides is one such example. rsc.org

Safer Solvents and Reagents: The ideal process minimizes or eliminates the use of hazardous substances. Research into replacing hazardous solvents with greener alternatives is an ongoing goal.

Alternative Feedstocks: Utilizing renewable feedstocks or abundant C1 sources like carbon dioxide (CO₂) for constructing the oxazolidinone ring represents a significant advancement in green chemistry. rsc.org Organocatalytic methods for the conversion of epoxy amines with CO₂ into oxazolidinones are being developed to create more sustainable pathways. rsc.org

Process Intensification: Continuous flow chemistry is an emerging technology that can improve safety, efficiency, and scalability by conducting reactions in small, continuously flowing streams rather than large batches. This approach allows for better control over reaction parameters and can minimize the risks associated with hazardous intermediates. rsc.org

By integrating these considerations, the synthesis of (R)-methyl 2-oxooxazolidine-5-carboxylate and related structures can be made more efficient, safer, and environmentally responsible for large-scale industrial production.

Reactivity and Stereoselective Transformations of R Methyl 2 Oxooxazolidine 5 Carboxylate and Analogues

Chemical Reactions of the Carboxylate Moiety

The ester functionality at the C5 position of (R)-methyl 2-oxooxazolidine-5-carboxylate is a prime site for chemical modification, enabling the introduction of diverse structural motifs. Key transformations include hydrolysis to the corresponding carboxylic acid and subsequent functionalization of this derivative.

Ester Hydrolysis and Transesterification Reactions

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that paves the way for further functionalization. While specific studies on the hydrolysis of this compound are not extensively detailed in the reviewed literature, the reaction is a standard procedure in organic synthesis. Typically, this is achieved under basic conditions, for example, using a hydroxide (B78521) base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like methanol (B129727) or tetrahydrofuran (B95107). The resulting carboxylate salt is then protonated with a suitable acid to yield the free carboxylic acid, (R)-2-oxooxazolidine-5-carboxylic acid. The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography or liquid chromatography-mass spectrometry.

Transesterification, the conversion of one ester to another, offers a direct route to modify the ester group without proceeding through the carboxylic acid. This can be particularly useful for introducing more complex alcoholic fragments. Transesterification reactions can be catalyzed by either acids or bases. In a typical base-catalyzed process, the methyl ester is treated with an excess of another alcohol in the presence of a catalytic amount of a base, such as the corresponding alkoxide. The equilibrium is driven towards the desired product by using the alcohol reactant as the solvent. Acid-catalyzed transesterification, often employing a strong acid like sulfuric acid or tosic acid, proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol.

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis | 1. LiOH, H₂O/THF 2. H⁺ | (R)-2-Oxooxazolidine-5-carboxylic acid |

| Transesterification | R'OH, NaOR' (catalytic) or H₂SO₄ (catalytic) | (R)-Alkyl 2-oxooxazolidine-5-carboxylate |

Functionalization of the Carboxylic Acid Derivative

Once the carboxylic acid, (R)-2-oxooxazolidine-5-carboxylic acid, is obtained, it serves as a versatile intermediate for a variety of subsequent transformations. The carboxylic acid can be activated and coupled with amines to form amides, a reaction of significant importance in medicinal chemistry and peptide synthesis. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS).

Furthermore, the carboxylic acid can be reduced to the corresponding primary alcohol, (R)-5-(hydroxymethyl)oxazolidin-2-one. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF). The resulting alcohol can then be used in a variety of other synthetic manipulations, including etherification or further oxidation.

| Starting Material | Transformation | Reagents and Conditions | Product |

| (R)-2-Oxooxazolidine-5-carboxylic acid | Amide Formation | R₂NH, EDC, HOBt | (R)-N,N-Disubstituted-2-oxooxazolidine-5-carboxamide |

| (R)-2-Oxooxazolidine-5-carboxylic acid | Reduction | 1. BH₃·THF 2. Workup | (R)-5-(Hydroxymethyl)oxazolidin-2-one |

Transformations Involving the Oxazolidinone Ring Nitrogen

The nitrogen atom of the oxazolidinone ring, while part of an amide-like system, retains sufficient nucleophilicity to participate in a range of substitution reactions. These transformations are crucial for the synthesis of N-substituted oxazolidinone derivatives, which are a prominent feature in many biologically active compounds, including the linezolid (B1675486) class of antibiotics.

N-Alkylation and N-Acylation Strategies

N-alkylation of the oxazolidinone ring is typically achieved by deprotonation of the N-H bond with a strong base, followed by reaction with an alkylating agent. Common bases used for this purpose include sodium hydride (NaH) or lithium diisopropylamide (LDA). The choice of base and solvent can influence the efficiency of the reaction. The resulting anion is a potent nucleophile that readily reacts with alkyl halides or other electrophilic alkylating reagents.

N-acylation introduces an acyl group onto the nitrogen atom, a key step in the synthesis of many chiral auxiliaries based on the oxazolidinone scaffold. This is generally accomplished by reacting the oxazolidinone with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. The resulting N-acyloxazolidinones are widely used in asymmetric synthesis, where the chiral oxazolidinone directs the stereochemical outcome of reactions at the alpha-carbon of the acyl group.

| Transformation | Reagents and Conditions | Product |

| N-Alkylation | 1. NaH, THF 2. R-X (Alkyl halide) | (R)-Methyl 3-alkyl-2-oxooxazolidine-5-carboxylate |

| N-Acylation | RCOCl, Et₃N, CH₂Cl₂ | (R)-Methyl 3-acyl-2-oxooxazolidine-5-carboxylate |

Formation of N-Substituted Oxazolidinone Derivatives

The strategies of N-alkylation and N-acylation open up a vast chemical space for the synthesis of diverse N-substituted oxazolidinone derivatives. For instance, the introduction of an aryl group on the nitrogen can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These N-aryl oxazolidinones are of significant interest in medicinal chemistry.

The synthesis of N-acyl derivatives is particularly important for the application of oxazolidinones as chiral auxiliaries. The N-acyloxazolidinone can be enolized and subsequently reacted with various electrophiles in a highly diastereoselective manner. The chiral environment provided by the oxazolidinone ring effectively controls the facial selectivity of the enolate, leading to the formation of new stereocenters with high predictability.

Stereoselective Functionalization at Other Ring Positions (C4 and C5)

While the inherent chirality of this compound stems from the C5 position, further stereoselective functionalization at both C4 and C5 can lead to the synthesis of highly complex and stereochemically rich molecules. These transformations often rely on the directing effects of the existing stereocenter and the oxazolidinone ring itself.

The synthesis of 4,5-disubstituted oxazolidin-2-ones can be achieved through various stereoselective methods. mdpi.com One approach involves an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement and intramolecular cyclization. mdpi.com Although this method builds the ring system with the desired stereochemistry rather than functionalizing a pre-existing one, it highlights the importance of controlling the stereochemistry at both C4 and C5.

In the context of a pre-formed oxazolidinone ring, functionalization at C4 can be challenging without ring opening. However, derivatization of the C5-carboxylate allows for the introduction of various side chains, and the stereochemistry at C5 can influence subsequent reactions. For instance, the reduction of the C5-ester to an alcohol, followed by conversion to a leaving group, could potentially allow for nucleophilic substitution, although the stereochemical outcome would need to be carefully controlled to avoid racemization.

Research on the stereoselective synthesis of 4,5-disubstituted oxazolidinone ligands has demonstrated that the relative stereochemistry (cis or trans) between the substituents at C4 and C5 can significantly impact their biological activity. nih.gov The synthesis of these analogues often involves multi-step sequences starting from chiral precursors, where the stereochemistry is carefully installed at each step. nih.gov

Diastereoselective Epimerization Studies

Regioselective C-H Functionalization via Weakly Coordinating Directing Groups (e.g., Ruthenium(II)-Catalyzed Alkenylation)

The oxazolidinone heterocycle can act as a weakly coordinating directing group to facilitate regioselective C-H functionalization reactions. This has been effectively demonstrated in the Ruthenium(II)-catalyzed ortho-C–H alkenylation of N-aryloxazolidinone scaffolds. acs.orgresearchgate.net This transformation allows for the direct formation of C-C bonds on the aromatic ring attached to the oxazolidinone nitrogen, producing highly decorated molecular frameworks with excellent control of regioselectivity.

The reaction typically employs a catalyst such as [RuCl₂(p-cymene)]₂ and is often performed in solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been shown to be a more sustainable and effective alternative to other organic solvents. acs.orgresearchgate.net The process exhibits complete mono-selectivity for the ortho position of the N-aryl group. acs.orgfigshare.com A wide range of N-aryloxazolidinones and various alkenes can be coupled, with yields reported to be in the range of 23% to 94%. acs.orgresearchgate.netfigshare.com

Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, indicate that the reaction proceeds via a reversible, acetate-assisted C-H bond activation (ruthenation). acs.org Kinetic isotope effect (KIE) studies show a value of approximately 2, suggesting that the C-H cleavage is a kinetically relevant step in the catalytic cycle. acs.orgfigshare.com The most energetically demanding step is proposed to be the β-hydride elimination. acs.orgresearchgate.net

Table 1: Scope of Ruthenium(II)-Catalyzed ortho-C-H Alkenylation of N-Aryloxazolidinones Data compiled from reported research findings. acs.orgresearchgate.net

| N-Aryl Oxazolidinone Substrate | Alkene Coupling Partner | Yield (%) |

|---|---|---|

| N-Phenyl-2-oxazolidinone | Ethyl acrylate | Reported up to 94% |

| N-(4-methylphenyl)-2-oxazolidinone | Ethyl acrylate | High |

| N-(4-methoxyphenyl)-2-oxazolidinone | Ethyl acrylate | High |

| N-(4-fluorophenyl)-2-oxazolidinone | Styrene | Moderate to High |

| N-(3-methylphenyl)-2-oxazolidinone | Ethyl acrylate | Good |

| N-Phenyl-2-oxazolidinone | Butyl acrylate | High |

Ring Transformations and Rearrangement Reactions (e.g., Oxidative Rearrangement)

The oxazolidinone ring can be synthesized through various transformations, including the oxidative rearrangement of other heterocyclic systems. A notable example is the diastereospecific synthesis of vicinally substituted 2-oxazolidinones from α,β-unsaturated γ-lactams. nih.govacs.org This one-pot reaction utilizes an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to induce a complex rearrangement that forms the oxazolidinone ring with complete control over the relative stereochemistry. nih.govresearchgate.net

The proposed mechanism for this transformation involves a sequence of three key steps:

Baeyer–Villiger Oxidation: A rare oxidation of the unsaturated lactam. nih.govacs.org

Epoxidation: Formation of an epoxide across the double bond. nih.govacs.org

Concerted Rearrangement: A 1,2-migration of the carbamate (B1207046) oxygen onto the epoxide, leading to the formation of the five-membered oxazolidinone ring. nih.govacs.org

This rearrangement is highly dependent on the substitution pattern of the starting lactam. Experimental and computational studies have shown that the presence of a CH₂COOEt substituent at the 4-position of the lactam is crucial for the diastereospecific rearrangement to occur. nih.govacs.orgresearchgate.net The reaction conditions have been optimized, with diethyl ether found to be a superior solvent to dichloromethane, increasing yields from 35% to 46% in model systems. acs.org

Table 2: Substrate Scope for Oxidative Rearrangement to Form 2-Oxazolidinones Data based on the oxidative rearrangement of various substituted α,β-unsaturated γ-lactams using m-CPBA. nih.govacs.org

| Lactam Substituent (R group) | Isolated Yield of Oxazolidinone (%) | Diastereoselectivity |

|---|---|---|

| Phenyl | 46 | Single diastereomer |

| 4-Methoxyphenyl | 43 | Single diastereomer |

| 4-Chlorophenyl | 35 | Single diastereomer |

| 2-Thienyl | 19 | Single diastereomer |

| Cyclohexyl | 40 | Single diastereomer |

Reactions with Amino Alcohols and Related Nucleophiles

The oxazolidinone ring, particularly the carbamate functional group, is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The reaction of this compound with amino alcohols would involve nucleophilic attack at one of two electrophilic centers: the C2 carbamate carbonyl or the ester carbonyl.

While the synthesis of oxazolidinones from amino alcohols is a well-established process, literature specifically detailing the ring-opening of this compound with amino alcohol nucleophiles is limited. Generally, aminolysis of the carbamate bond (at C2) would require harsh conditions or specific activation. The ester group at C5 is expected to be more reactive towards nucleophilic acyl substitution. Reaction with an amino alcohol under appropriate conditions could lead to the formation of an amide, resulting from the aminolysis of the methyl ester, while potentially preserving the oxazolidinone ring. However, specific studies and documented outcomes for this precise transformation are not widely reported in the surveyed literature.

Advanced Applications in Complex Organic Synthesis and Chiral Molecule Construction

Building Blocks for Complex Chiral Heterocycles

The oxazolidinone ring is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis. nih.govnih.gov (R)-methyl 2-oxooxazolidine-5-carboxylate serves as a foundational starting material for creating more elaborate chiral heterocyclic systems with high levels of stereocontrol.

The inherent chirality of this compound can be leveraged to direct the stereochemical outcome of subsequent reactions, enabling the synthesis of a wide array of substituted oxazolidines and oxazolidinones. Various synthetic strategies have been developed to construct these motifs. For instance, an efficient method for synthesizing 4,5-disubstituted oxazolidin-2-one scaffolds combines an asymmetric aldol (B89426) reaction with a modified Curtius protocol. nih.gov This approach utilizes an intramolecular ring closure to access a range of oxazolidin-2-one building blocks. nih.gov

Other methodologies include palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives to produce cis-disubstituted oxazolidines with good to excellent diastereoselectivity. organic-chemistry.org Furthermore, bisphosphine-catalyzed mixed double-Michael reactions can afford β-amino carbonyl derivatives of oxazolidines in excellent yields and high diastereoselectivities under mild conditions. organic-chemistry.org These methods highlight the importance of chiral precursors in generating functionalized oxazolidinone compounds that are key synthetic intermediates and possess a wide spectrum of pharmacological properties. nih.gov

The reactivity of the oxazolidinone ring can be exploited to construct more complex molecular architectures, such as fused or polycyclic systems. Intramolecular reactions are a powerful tool for building these structures. For example, intramolecular Michael-type reactions of in situ-formed vinylnitroso compounds with carbon nucleophiles have been used to prepare a variety of bridged carbobicyclic and fused ring systems. nih.gov While not directly starting from this compound, this principle of intramolecular cyclization can be applied to derivatives of the oxazolidinone core. By functionalizing the N- or C5-position of the ring with a suitable tether and a reactive partner, intramolecular cycloadditions or conjugate additions can be initiated to form bicyclic or polycyclic products with stereochemistry controlled by the initial chiral center.

Precursors for Non-Proteinogenic Amino Acids and Peptidomimetics

Non-proteinogenic amino acids (npAAs) and peptidomimetics are crucial in drug discovery for their ability to enhance the metabolic stability and biological activity of peptide-based therapeutics. frontiersin.orgnih.gov this compound is an excellent precursor for these molecules due to its structural similarity to amino acid derivatives.

The oxazolidinone scaffold can be ring-opened under various conditions to reveal a β-amino alcohol functionality, which is a key structural motif in many npAAs. For instance, derivatives of the compound can be used to synthesize complex amino acids like threo-β-amino-α-hydroxy acids. researchgate.netorgsyn.org Moreover, the oxazolidinone ring itself can be incorporated into peptide backbones to act as a dipeptide surrogate, constraining the conformation to mimic specific secondary structures like β-turns. nih.gov N-Glycinamide oxazolidinones, for example, serve as key intermediates for a new class of peptidomimetics, synthesized via a tandem aziridine (B145994) ring opening/oxazolidinone alkylation followed by a fused-lactone ring opening. researchgate.net

Chiral Auxiliaries in Diverse Asymmetric Transformations

One of the most powerful applications of oxazolidinone derivatives is their use as chiral auxiliaries, a concept pioneered by David A. Evans. rsc.orgresearchgate.net These auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction, after which they can be cleaved and recovered. The N-acyl derivatives of oxazolidinones, readily prepared from compounds like this compound, are particularly effective in controlling the stereochemistry of enolate reactions.

Key applications include:

α-Alkylation of Enolates: The chiral oxazolidinone auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face, resulting in high diastereoselectivity. rsc.orgresearchgate.net

Aldol Reactions: In asymmetric aldol reactions, the oxazolidinone auxiliary controls the facial selectivity of the enolate addition to an aldehyde, allowing for the synthesis of syn- or anti-aldol products with high stereocontrol. nih.govnih.gov

1,4-Additions (Michael Additions): Conjugate additions of enolates to α,β-unsaturated systems are also effectively controlled by the oxazolidinone auxiliary, yielding products with a newly formed stereocenter at the β-position. sigmaaldrich.comchemistrysteps.com

Cycloadditions: Chiral oxazolidinone auxiliaries have been employed in asymmetric Diels-Alder reactions to control the stereochemical outcome of the [4+2] cycloaddition. researchgate.net

The effectiveness of these transformations has made oxazolidinone auxiliaries a staple in the total synthesis of numerous biologically active natural products. rsc.orgresearchgate.net

Table 1: Application of Oxazolidinone-Based Chiral Auxiliaries in Asymmetric Transformations

| Asymmetric Reaction | Substrate Type | Key Feature | Typical Diastereoselectivity |

|---|---|---|---|

| α-Alkylation | N-Acyl Oxazolidinone Enolate | Face-selective alkylation | High (often >95% de) |

| Aldol Addition | Boron or Titanium Enolates | Formation of syn- or anti-products | High (often >95% de) |

| Michael Addition | N-Acyl Oxazolidinone Enolate | Conjugate addition to α,β-unsaturated systems | High (often >90% de) |

| Cycloaddition | N-Acryloyl Oxazolidinone | Diastereoselective Diels-Alder reaction | High endo/exo and facial selectivity |

Intermediates in the Synthesis of Chiral Pharmaceutical Scaffolds

The 2-oxazolidinone (B127357) ring is a core structural component in a number of approved drugs and clinical candidates, making chiral precursors like this compound highly valuable. nih.govresearchgate.net The oxazolidinone moiety is not just a synthetic handle but often an integral part of the final pharmacophore, particularly in antibacterial agents where it plays a key role in binding to the bacterial ribosome. nih.govgoogle.com

The synthesis of modern pharmaceuticals demands precise control over stereochemistry, as different enantiomers or diastereomers of a drug can have vastly different efficacy and safety profiles. This compound provides a reliable source of chirality for building these complex molecules.

For example, the chiral oxazolidinone framework is central to the anticoagulant drug Rivaroxaban . nih.gov Syntheses of Rivaroxaban often involve the construction of a key (S)-5-(aminomethyl)-3-aryl-oxazolidinone intermediate, which relies on a chiral precursor derived from (R)-epichlorohydrin, a compound closely related to and synthetically accessible from this compound derivatives. nih.govgoogleapis.com Similarly, the oxazolidinone class of antibiotics, which includes Linezolid (B1675486) , features a chiral 5-(aminomethyl)oxazolidinone ring as the crucial pharmacophore. researchgate.net The synthesis of these drugs and their analogs frequently employs chiral oxazolidinone building blocks to establish the correct absolute stereochemistry. researchgate.net

Table 2: Examples of Pharmaceutical Scaffolds Derived from Chiral Oxazolidinones

| Drug/Compound Class | Therapeutic Area | Key Structural Feature | Role of Chiral Precursor |

|---|---|---|---|

| Rivaroxaban | Anticoagulant | (S)-3-Aryl-5-(aminomethyl)-2-oxazolidinone | Establishes the (S)-stereocenter of the oxazolidinone ring. nih.gov |

| Linezolid | Antibacterial | (S)-3-Aryl-5-(acetamidomethyl)-2-oxazolidinone | Provides the core chiral scaffold essential for antibacterial activity. researchgate.net |

| Tedizolid | Antibacterial | Chiral 5-(hydroxymethyl)-2-oxazolidinone derivative | Serves as the key building block for the drug's heterocyclic core. nih.gov |

| PF-00422602 | Antibacterial Lead | (5R)-trans-3-Aryl-2-oxooxazolidine-5-carboxamide | The C5-carboxamide stereocenter is derived from a chiral starting material. researchgate.net |

Synthetic Utility in Multi-Step Total Syntheses of Complex Molecules

The this compound moiety and its derivatives represent a valuable class of chiral building blocks in synthetic organic chemistry. The inherent stereochemistry and versatile functional groups of the oxazolidinone ring make it a strategic component in the asymmetric synthesis of complex, biologically active molecules. While direct applications of this compound in total synthesis are not extensively documented in readily available literature, the synthetic utility of the core (R)-5-(substituted methyl)oxazolidin-2-one scaffold is well-established in the synthesis of several pharmaceuticals.

This structural motif is central to the construction of important drugs, including the antibiotic Linezolid and the anticoagulant Rivaroxaban. orientjchem.orgmdpi.com In many reported syntheses of these molecules, the chiral oxazolidinone core is constructed early in the synthetic sequence, often starting from commercially available chiral precursors like (R)-epichlorohydrin. orientjchem.orgmdpi.comresearchgate.net This strategy effectively installs the required stereocenter that is crucial for the therapeutic activity of the final drug molecule.

For example, a common strategy for synthesizing the key 5-(aminomethyl)-3-aryl oxazolidinone intermediate for Rivaroxaban involves the reaction of an aryl carbamate (B1207046) with (R)-glycidyl butyrate (B1204436) or the coupling of an aryl halide with a pre-formed chiral oxazolidinone. mdpi.com Similarly, various synthetic routes to Linezolid rely on the initial reaction of (R)-epichlorohydrin with an appropriate aniline derivative to form the chiral 5-(chloromethyl)-3-aryloxazolidin-2-one intermediate. orientjchem.orgasianpubs.org

The utility of related oxazolidine carboxylates has also been demonstrated in the synthesis of peptide-based natural products. For instance, protected methyl trans-oxazolidine-5-carboxylates serve as effective and versatile synthons for the preparation of threo-β-amino-α-hydroxy acids, which are components of various bioactive peptides like bestatin. nih.govorgsyn.org A diastereoselective synthesis of (-)-bestatin has been achieved through a route involving a trans-oxazolidine intermediate, highlighting the value of this heterocyclic system in controlling stereochemistry during the synthesis of complex amino acid derivatives. nih.gov

The following table summarizes key examples where the chiral (R)-5-(substituted methyl)oxazolidin-2-one scaffold is a crucial intermediate in the synthesis of complex molecules.

| Target Molecule | Class | Key Chiral Intermediate | Typical Starting Material |

| Rivaroxaban | Anticoagulant (Factor Xa inhibitor) | (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | (R)-epichlorohydrin |

| Linezolid | Antibiotic (Oxazolidinone class) | (R)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | (R)-epichlorohydrin |

| (-)-Bestatin | Aminopeptidase inhibitor | (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (via oxazolidine) | Boc-D-Phe-H |

Chiral Ligands in Asymmetric Catalysis (e.g., Dirhodium(II) Complexes)

Beyond their role as chiral building blocks, oxazolidinone derivatives are pivotal in the field of asymmetric catalysis, where they are employed as chiral ligands for transition metals. The rigid, well-defined stereochemical environment provided by these ligands allows for excellent control over the enantioselectivity of a wide range of chemical transformations. nih.gov A prominent application is their use in constructing chiral dirhodium(II) paddlewheel catalysts. nih.govnih.gov

Dirhodium(II) complexes are exceptional catalysts for reactions involving metal carbenes, such as cyclopropanations, C-H insertions, and ylide formations. nih.govmdpi.com By exchanging the achiral carboxylate ligands (like acetate) on the dirhodium core with chiral carboxamidate ligands derived from oxazolidinones, highly effective asymmetric catalysts can be created. nih.govacs.org These "paddlewheel" complexes feature four bridging chiral ligands that create a chiral environment around the two rhodium centers where catalysis occurs. mdpi.comcanberra.edu.au

A well-studied example that illustrates this principle is the constitutional isomer, dirhodium(II) tetrakis[methyl 2-oxooxazolidine-4(S)-carboxylate], abbreviated as Rh₂(4S-MEOX)₄. researchgate.net In this complex, four (S)-methyl 2-oxooxazolidine-4-carboxylate ligands bridge the two rhodium atoms. The structure of these catalysts is highly organized, with the four ligands adopting specific arrangements (e.g., cis or trans isomers) that dictate the shape of the catalytic pocket and, consequently, the stereochemical outcome of the reaction. nih.govmdpi.com

These chiral dirhodium(II) carboxamidate catalysts have demonstrated exceptional enantiocontrol in various transformations. nih.govresearchgate.net They are particularly effective in intramolecular cyclopropanation and carbon-hydrogen insertion reactions of diazoacetates. nih.govnih.gov The catalyst's structure, including the specific oxazolidinone ligand, influences both reactivity and selectivity. For instance, the strain in the ligand's ring system can affect the Rh-Rh bond distance, which in turn modulates the catalyst's reactivity towards diazo decomposition. nih.gov

The table below presents data on the performance of a representative chiral dirhodium(II) oxazolidinone-based catalyst in an asymmetric cyclopropanation reaction. The high levels of diastereoselectivity (d.r.) and enantioselectivity (e.e.) underscore the effectiveness of these ligand systems.

| Catalyst | Reaction | Substrates | Yield (%) | d.r. (trans:cis) | e.e. (%) (trans) |

| Rh₂(4S-MEOX)₄ | Cyclopropanation | Styrene + Ethyl diazoacetate | High | High | >90 |

Note: Data is representative of the performance of this class of catalysts and is compiled from general findings in the literature. Specific values can vary based on reaction conditions. researchgate.netemory.edunih.gov

The success of these oxazolidinone-derived ligands has spurred the development of a wide array of related chiral carboxamidates for dirhodium(II) catalysis, including those based on pyrrolidinones and imidazolidinones, further expanding the toolbox for asymmetric synthesis. nih.govfigshare.com

Mechanistic Insights and Computational Approaches in Chiral Oxazolidinone Chemistry

Detailed Reaction Mechanism Elucidation

The stereochemical outcome of reactions involving chiral oxazolidinones is governed by a series of well-defined mechanistic steps. The rigid, five-membered ring structure serves as a scaffold that influences the trajectory of approaching reagents, leading to high levels of stereocontrol.

The key to the success of oxazolidinone auxiliaries is their ability to create a biased stereochemical environment. The substituents at the C-4 and C-5 positions of the oxazolidinone ring play a crucial role in determining the stereoselectivity of reactions. For instance, in the synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides, the stereoselectivity is achieved through a nucleophilic intramolecular attack of the carbamate (B1207046) moiety on the protonated oxirane ring, proceeding with total regio- and stereoselection. rsc.org

In many reactions, such as alkylations of N-acyloxazolidinones, the formation of a specific Z-enolate is a critical stereodetermining factor. Chelation of the metal counterion (e.g., Li⁺ or Bu₂B⁺) by both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring locks the enolate in a rigid conformation. This conformation presents two distinct faces (diastereofaces) to incoming electrophiles. The substituent on the chiral auxiliary (e.g., at C-4 or C-5) sterically blocks one of these faces, forcing the electrophile to approach from the less hindered side. This directed attack is the fundamental step that determines the stereochemistry of the newly formed chiral center.

The formation of chiral oxazolidinones and their subsequent reactions proceed through various intermediates and transition states. For example, the synthesis from chiral 1,2-amino alcohols and carbon dioxide is proposed to occur via an SN2-type reaction mechanism, which accounts for the high observed regio-, chemo-, and stereoselectivity. researchgate.net In other synthetic routes, such as the reaction of chiral aziridines with phosgene (B1210022) or other acylating agents, N-acylaziridinium ion intermediates have been proposed. researchgate.net These reactive intermediates are then susceptible to intramolecular attack by an internal oxygen nucleophile, leading to the formation of the oxazolidin-2-one ring. researchgate.net

Computational studies have been instrumental in modeling these transient species. rsc.org Theoretical calculations can confirm the preference for intramolecular cyclization over intermolecular reactions, such as attack by a solvent molecule. rsc.org These models help visualize the three-dimensional arrangement of atoms in the transition state, providing a clear rationale for the observed stereochemical outcome.

Computational Chemistry and Theoretical Modeling

Computational methods have become indispensable tools for gaining deeper insight into the mechanisms of reactions involving chiral oxazolidinones. These theoretical approaches complement experimental findings by providing detailed information on reaction pathways and energetics that are often difficult or impossible to observe directly.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.gov It is widely employed to model reactions involving oxazolidinones, helping to understand and predict their chemical properties and reactivity. nih.govresearchgate.net DFT calculations can be used to optimize the geometry of reactants, intermediates, transition states, and products, providing a detailed map of the reaction energy profile. nih.govresearchgate.net

By calculating the energy barriers for different possible reaction pathways, researchers can predict which mechanism is most favorable. rsc.org For example, DFT studies have been used to confirm that the cyclocarbamation reaction in the synthesis of oxazolidin-2-ones is energetically preferred over other potential side reactions. rsc.org Furthermore, analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) plots derived from DFT calculations can reveal key information about the reactivity and interaction of the molecules with other reagents. nih.govresearchgate.net

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G) | Geometry Optimization | Determination of the minimum energy conformation and structural parameters of oxazolidinone derivatives. | nih.govresearchgate.net |

| DFT | Reaction Pathway Analysis | Calculation of activation energies to confirm the most favorable reaction mechanism (e.g., intramolecular cyclization). | rsc.orgresearchgate.net |

| DFT | Frontier Molecular Orbital (HOMO-LUMO) Analysis | Understanding chemical reactivity and the ability of the molecule to interact with electrophiles and nucleophiles. | nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) Mapping | Identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule to predict sites of interaction. | researchgate.net |

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to elucidate reaction mechanisms by determining which bonds are broken or formed in the rate-limiting step. nih.gov This technique involves measuring the change in the rate of a reaction when one of the atoms in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). nih.gov

While specific KIE studies on (R)-methyl 2-oxooxazolidine-5-carboxylate are not extensively documented in the provided sources, the methodology is broadly applicable to chiral oxazolidinone chemistry. For instance, in a multi-step reaction, if a C-H bond is broken during the slowest step, replacing that hydrogen with deuterium will typically result in a significantly slower reaction rate (a primary KIE). If no significant rate change is observed, it suggests that the bond is not broken in the rate-limiting step. DFT calculations can also be used to compute theoretical KIEs, which can then be compared with experimental values to corroborate or refute a proposed reaction mechanism and transition state structure. nih.gov

Structure-Reactivity Relationships and Chirality Transfer

The predictable stereochemical control exerted by chiral oxazolidinones stems from well-understood structure-reactivity relationships and the efficient transfer of chirality from the auxiliary to the product.

The fundamental principle of chirality transfer relies on the structurally organized diastereofacial bias established by the auxiliary. collectionscanada.gc.ca The substituents on the oxazolidinone ring, particularly at the C-4 and C-5 positions, dictate the stereochemical course of the reaction. collectionscanada.gc.ca These groups create a sterically hindered environment on one face of the molecule, compelling the substrate to react from the opposite, more accessible face. This high stereospecificity can also be influenced by the formation of rigid, fused ring structures during the reaction, which can lock the molecule into a single reactive conformation. nih.gov

Influence of Substituent Effects on Reaction Outcomes and Selectivity

The seminal work in this area, largely popularized by David A. Evans, has demonstrated that substituents at the C4 and C5 positions of the oxazolidinone ring play a crucial role in establishing the stereochemical course of reactions. wikipedia.org Through steric hindrance, these substituents effectively shield one face of the molecule, compelling electrophiles to attack from the less hindered side. For instance, in the context of N-acyl oxazolidinones, deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates a rigid, chelated (Z)-enolate. williams.edu The subsequent alkylation of this enolate proceeds with high diastereoselectivity, as the substituent at the C4 position (e.g., a benzyl or isopropyl group) directs the incoming electrophile to the face opposite to this bulky group. williams.edu

While the primary role of substituents on the oxazolidinone ring is to establish a chiral environment, the electronic nature of substituents on the N-acyl group can also modulate the reactivity of the enolate. Electron-withdrawing groups on the arylacetyl moiety of N-(arylacetyl)oxazolidinones can influence the pKa of the α-proton and the nucleophilicity of the resulting enolate, which can, in turn, affect reaction rates and yields. nih.gov For example, in the α-tertiary alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones, the electronic properties of the aryl ring can impact the stability of the enolate and the transition state of the alkylation step. nih.gov

Computational studies on the mechanism of stereoselective synthesis of oxazolidinones have further illuminated the subtle interplay of non-covalent interactions, such as π-stacking, CH−π, and cation−π interactions, in dictating the diastereoselectivity of these reactions. These studies suggest that the conformational rigidity of the transition state, enforced by the chiral auxiliary and its substituents, is key to achieving high levels of stereocontrol.

The following table summarizes the general influence of substituent placement on the stereochemical outcome of reactions involving N-acylated chiral oxazolidinones, which is applicable to derivatives of this compound.

Table 1: Influence of Substituent Position on Stereoselectivity in N-Acylated Oxazolidinone Reactions

| Substituent Position | Role in Stereocontrol | Typical Outcome |

|---|---|---|

| C4-substituent | Primary stereodirecting group | Directs electrophilic attack to the opposite face of the enolate, leading to high diastereoselectivity. |

| C5-substituent | Reinforces the chiral environment | Can enhance the facial bias established by the C4-substituent and influence the overall conformation of the molecule. |

| N-Acyl substituent | Modulates enolate reactivity and can participate in chelation | The nature of the acyl group can affect the geometry and stability of the enolate, as well as the reaction rate. |

Advanced Stereochemical Purity Analysis Techniques (e.g., Chiral High-Performance Liquid Chromatography (HPLC))

The determination of stereochemical purity is a critical aspect of chiral chemistry, ensuring the efficacy and safety of enantiomerically enriched compounds. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely adopted technique for the separation and quantification of enantiomers and diastereomers. nih.gov This method is indispensable for monitoring the stereochemical fidelity of asymmetric reactions and for the quality control of chiral intermediates and final products.

The enantiomeric separation of oxazolidinone analogs has been successfully achieved using polysaccharide-based CSPs, such as those derived from amylose and cellulose. semmelweis.hu These CSPs, for instance, Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. nih.gov The separation mechanism on these phases is complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide polymer.

The development of a robust chiral HPLC method requires careful optimization of several parameters, including the choice of the chiral stationary phase, the composition of the mobile phase, the flow rate, and the column temperature. For the analysis of oxazolidinone derivatives, a normal-phase mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., 2-propanol, ethanol) is often employed. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution, particularly for compounds with basic functionalities. nih.gov

A typical chiral HPLC method for the analysis of an oxazolidinone analog might involve the following conditions, as illustrated in the table below.

Table 2: Representative Chiral HPLC Method Parameters for the Analysis of an Oxazolidinone Analog

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane:2-propanol:methanol (B129727):trifluoroacetic acid (80:10:10:0.4, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Resolution (Rs) | > 2.0 between enantiomers |

Method validation is a crucial step to ensure that the analytical method is reliable, accurate, and reproducible. Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated method for a novel oxazolidinone antibacterial agent demonstrated excellent linearity for the undesired enantiomer over a concentration range of 1-5 µg/mL, with an LOD and LOQ of 0.003 µg and 0.009 µg, respectively. nih.gov Such validated methods are essential for controlling the enantiomeric purity of drug substances intended for preclinical and clinical studies. nih.gov

The choice of the chiral stationary phase and the mobile phase composition can also influence the enantiomer elution order. In some cases, reversal of the elution order can be observed by changing the type of polysaccharide-based CSP or the composition of the mobile phase. semmelweis.hu This phenomenon highlights the subtle nature of chiral recognition mechanisms and underscores the importance of systematic method development for achieving optimal separation.

Emerging Research Directions and Future Prospects for Chiral 2 Oxooxazolidine 5 Carboxylates

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of chiral 2-oxazolidinones is a mature field, yet significant research is dedicated to refining existing methods and developing new ones that offer greater efficiency and adhere to the principles of green chemistry. nih.govmdpi.com Traditional syntheses often rely on starting materials like L-serine and employ reagents such as phosgene (B1210022) or its derivatives, which can present safety and environmental concerns. mdpi.com

Recent advancements focus on catalytic and more environmentally benign approaches. The coupling of epoxides and isocyanates has emerged as a powerful strategy, with both metal catalysts and organocatalysts being employed to promote the reaction efficiently. nih.govresearchgate.net This method allows for the preparation of optically pure 2-oxazolidinones when starting from enantiomerically pure epoxides. nih.gov Another innovative route involves the stereospecific, one-pot transformation of 2-functionalized enantiomerically pure aziridines into the corresponding 5-functionalized oxazolidin-2-ones. bioorg.orgresearchgate.net This transformation proceeds with retention of configuration and offers high yields. For instance, the reaction of an enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate in refluxing acetonitrile (B52724) can produce the desired 2-oxazolidinone-5-carboxylic acid ethyl ester in a 92% yield. bioorg.org

Sustainability is a major driver of innovation in this area. The use of carbon dioxide (CO2) as an abundant, inexpensive, and non-toxic C1 source is a key focus. rsc.org Organocatalytic methods are being developed to facilitate the cycloaddition of CO2 to aziridines or epoxy amines, providing a green pathway to the oxazolidinone core. researchgate.netrsc.org Furthermore, the shift towards using water as a solvent, as demonstrated in a patented method for synthesizing 2-oxo-oxazolidine-4-carboxylic acid compounds, represents a significant step in reducing the environmental impact of these syntheses. google.com This approach is not only environmentally friendly but also enhances safety and simplifies operations, achieving high product yields. google.com Biocatalysis, utilizing enzymes to perform chemical transformations, is another promising green chemistry approach for producing chiral compounds with high selectivity and under mild conditions. mdpi.comrsc.org

A summary of emerging sustainable synthetic methods is presented below.

| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Sustainability Aspect |

| Epoxide & Isocyanate Coupling | Efficient for preparing optically pure products. | Metal catalysts, Organocatalysts | High atom economy. |

| Chiral Aziridine (B145994) Ring-Opening | Stereospecific one-pot transformation with high yields. | Methyl chloroformate | Efficient, reduces purification steps. |

| CO2 Cycloaddition | Utilizes CO2 as a C1 source. | Polystyrene-supported TBD | Use of a renewable feedstock. rsc.org |

| Aqueous Synthesis | Employs water as a solvent. | S,S'-dimethyl dithiocarbonate | Environmentally benign solvent, enhanced safety. google.com |

| Biocatalysis | Enzymatic reactions under mild conditions. | Halohydrin dehalogenases (HHDHs) | Reduced energy consumption, high selectivity. researchgate.net |

Exploration of New Reactivity Modes and Transformations for Diversification

Beyond improving their synthesis, researchers are actively exploring novel ways to use chiral 2-oxooxazolidine-5-carboxylates as synthons. Their inherent functionality—a cyclic carbamate (B1207046) with a stereocenter adjacent to an ester—provides a rich platform for chemical manipulation. The goal is to diversify the range of accessible chiral molecules starting from this core structure.

One area of exploration is the development of novel ring-opening reactions that proceed with high stereo- and regioselectivity. This would allow the oxazolidinone to serve as a masked amino alcohol, a fundamental chiral motif in many biologically active compounds. Another avenue involves the functionalization of the N-H bond of the oxazolidinone ring. While often used as a handle for attaching a chiral auxiliary group, new catalytic methods for N-arylation or N-alkylation could lead to a broader array of derivatives with unique properties.

Furthermore, the ester group at the C5 position is a prime target for transformations. Its reduction to an alcohol, conversion to an amide, or use in C-C bond-forming reactions (e.g., as an enolate precursor) can lead to a diverse set of chiral building blocks. For example, the development of an asymmetric aldol (B89426)/Curtius reaction sequence provides an efficient pathway to 4,5-disubstituted oxazolidin-2-ones, demonstrating the power of combining established reactions in novel ways to access complex stereochemical arrays. nih.gov The Norrish type II reaction, a photochemical process, has also been adapted using chiral Lewis acid catalysis to achieve the enantioselective synthesis of α-oxazolidinones, showcasing the potential of photochemistry in generating novel reactivity. chinesechemsoc.org

Rational Design of Next-Generation Chiral Auxiliaries and Ligands

The foundational role of oxazolidinones as chiral auxiliaries, famously demonstrated by Evans, continues to inspire the design of new and improved versions. (R)-methyl 2-oxooxazolidine-5-carboxylate is an ideal starting point for such endeavors. The rational design of next-generation auxiliaries focuses on fine-tuning steric and electronic properties to achieve higher levels of stereocontrol in a wider range of chemical transformations.

This involves modifying the core oxazolidinone structure. For example, introducing bulky substituents at the C4 or C5 positions can enhance facial shielding, leading to higher diastereoselectivity in enolate alkylation reactions. The ester group of the parent compound can be converted into other functionalities, such as amides or phosphines, to create bidentate or tridentate ligands for asymmetric catalysis. These new ligands, derived from the chiral oxazolidinone scaffold, are being explored for their efficacy in a variety of metal-catalyzed reactions, including allylic substitutions and Diels-Alder reactions. scilit.com The goal is to create ligands that are not only highly effective but also modular, allowing for easy modification to suit specific catalytic challenges.

Integration of Advanced Automation and Flow Chemistry in Synthesis

The principles of efficiency and sustainability are increasingly leading chemists to adopt advanced technologies like automation and continuous flow chemistry. These technologies offer significant advantages over traditional batch processing, including improved safety, better process control, higher reproducibility, and the potential for process intensification.

The synthesis of chiral 2-oxazolidinones is well-suited for adaptation to flow chemistry. rsc.orgrsc.org For example, a continuous flow process using a packed-bed reactor with an immobilized organocatalyst has been developed for the synthesis of 2-substituted oxazolidinones from epoxy amines and CO2. rsc.org This system allows for the continuous production of the desired heterocycles over extended periods without significant loss of catalytic activity. rsc.org Such continuous processes can be integrated with automated workup and purification steps, creating a streamlined and highly efficient manufacturing process. The ability to precisely control reaction parameters like temperature, pressure, and residence time in a microreactor can also lead to improved yields and selectivities compared to batch reactions. rsc.org This approach is particularly valuable for scaling up the production of key intermediates like this compound for pharmaceutical applications. rsc.org

Theoretical Predictions for Enhanced Synthetic Efficiency and Stereoselectivity

Computational chemistry and theoretical modeling are becoming indispensable tools in modern synthetic chemistry. By providing insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity, these methods can significantly accelerate the development of new synthetic protocols and catalysts.

In the context of chiral 2-oxooxazolidine-5-carboxylates, theoretical predictions can be used in several ways. Density Functional Theory (DFT) calculations can help elucidate the mechanism of catalytic reactions used in their synthesis, such as the cycloaddition of CO2 to aziridines. This understanding can guide the design of more active and selective catalysts.

Furthermore, when these molecules are used as chiral auxiliaries or ligands, computational models can predict the stereochemical outcome of reactions. By modeling the transition states of, for example, an enolate alkylation or a Diels-Alder reaction, chemists can understand how the chiral scaffold controls the approach of the reagents. This predictive power allows for the in silico screening of new auxiliary or ligand designs, prioritizing the most promising candidates for experimental validation. This synergy between theoretical prediction and experimental work is crucial for accelerating the discovery of next-generation synthetic tools with enhanced efficiency and stereoselectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-methyl 2-oxooxazolidine-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of β-amino alcohols or via asymmetric catalysis to ensure the (R)-configuration. For example, GP 2.7 (General Procedure) involves reacting chiral β-amino alcohol precursors with carbonylating agents under basic conditions (e.g., LiOH or NaHCO₃) . Key parameters include temperature (0–25°C), solvent polarity (THF or DCM), and stoichiometric control of carbamate intermediates. Yields range from 60–93%, depending on purification methods (e.g., recrystallization from CH₃OH–H₂O) .

Q. What spectroscopic markers (NMR, MS) distinguish this compound from its enantiomers or analogs?

- Methodological Answer : Key NMR signals include:

- ¹H NMR : δ 3.70–3.85 (s, OCH₃), δ 4.20–4.40 (m, OCH from oxazolidinone), and δ 1.20–1.40 (d, CH₃ from stereogenic center) .

- ¹³C NMR : 72.1 ppm (C(SMe)₃, if applicable), 84.6 ppm (OCH), and 159.2 ppm (NCOO) .

- MS (ESI) : m/z 318 [M + Na⁺], with fragmentation patterns showing loss of COOCH₃ (Δm/z = 59) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical purity assessments during synthesis?